molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Katalognummer: B1526617
CAS-Nummer: 937047-06-8
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: LYYPBKFBMYMOGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-06-8) is a high-purity brominated pyrrolotriazine derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of novel kinase inhibitors . The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has been identified as a novel chemotype for creating potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a prominent target in immunological disorders and oncology . Furthermore, this core structure is actively researched for the development of Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors, representing a promising therapeutic approach for the treatment of neuropathic pain . Supplied with a typical purity of 98% or greater , this reagent is characterized as a solid and should be stored refrigerated . As a brominated heterocycle, it is ideal for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). Researchers value this compound for its potential in pioneering new treatments for a range of conditions including rheumatoid arthritis, various cancers, and chronic pain. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which can lead to the suppression of cancer cell proliferation.

Result of Action

The result of the action of this compound is the disruption of normal cellular processes regulated by kinases. This can lead to the suppression of cancer cell proliferation, making the compound a potential candidate for cancer therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and moisture may affect its stability, which is why it is recommended to store the compound in a dark, dry place. Furthermore, the compound’s efficacy may be influenced by factors such as the specific type of cancer cells it is used against and the presence of other compounds or drugs in the system.

Biochemische Analyse

Cellular Effects

It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs. This suggests that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may also have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that under optimal flow conditions, a similar compound, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, was obtained in 14.1% isolated yield in a total residence time of 79 min. This suggests that this compound may also have significant temporal effects in laboratory settings.

Biologische Aktivität

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine (CAS Number: 937047-06-8) is a heterocyclic compound with a molecular formula of C6_6H5_5BrN4_4 and a molecular weight of approximately 213.038 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC6_6H5_5BrN4_4
Molecular Weight213.038 g/mol
CAS Number937047-06-8
Purity≥97%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, particularly its ability to inhibit biofilm formation in pathogenic bacteria. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antibiotics.

A notable study demonstrated that this compound effectively inhibited biofilm formation by Escherichia coli and Pseudomonas aeruginosa, two common pathogens associated with serious infections. The compound was shown to alter the expression of genes involved in bacterial motility and biofilm formation, thereby enhancing the efficacy of existing antibiotics like tobramycin and colistin against these pathogens .

The proposed mechanism of action involves interference with the bacterial motility systems that facilitate biofilm formation. Specifically, it appears to downregulate the expression of Type IV pili components, which are crucial for bacterial adhesion and movement . This mechanism not only prevents initial attachment but also disrupts established biofilms.

Case Studies

  • Inhibition of Biofilm Formation : In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli and P. aeruginosa. The compound inhibited biofilm formation at concentrations as low as 4 µg/mL and enhanced the action of antibiotics at even lower concentrations (≤1 µg/mL). This suggests a synergistic effect that could be pivotal in treating chronic infections associated with biofilms .
  • Potentiation of Antibiotic Activity : In another case study involving cystic fibrosis patients, the combination of this compound with inhaled antibiotics showed promising results in reducing bacterial load and improving patient outcomes by targeting biofilm-associated infections .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. The safety data sheets indicate that while handling this compound requires standard laboratory safety precautions, no specific acute toxicity data are provided in the available literature. Further studies are necessary to assess its long-term effects and safety profile in vivo.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

Key Applications :

  • Anticancer Agents : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that derivatives of this compound can selectively inhibit tumor growth in vitro and in vivo models.
  • Neurological Disorders : Research indicates its utility in developing drugs targeting neurotransmitter receptors, which could lead to advancements in treating conditions like depression and anxiety disorders.

Biochemical Research

In biochemical assays, this compound is employed to study enzyme interactions and metabolic pathways. This compound can serve as a probe for understanding the mechanisms of enzyme inhibition and protein interactions.

Case Study Example :
A study highlighted the use of this compound to investigate the inhibition of specific phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. The findings suggested that modifications to the bromine substituent could enhance selectivity for certain PDE isoforms.

Agricultural Chemistry

The compound is also being explored for its applications in agrochemicals. Its structural properties allow it to act as a building block for developing herbicides and fungicides that are more effective and environmentally friendly compared to traditional agents.

Key Benefits :

  • Reduced environmental impact due to lower toxicity profiles.
  • Enhanced efficacy against resistant strains of pests and pathogens.

Material Science Applications

This compound is utilized in the formulation of advanced materials. Its unique structure contributes to improved thermal stability and mechanical properties in polymers and coatings.

Application Area Description
Polymers Used as an additive to enhance mechanical strength and thermal resistance.
Coatings Provides protective properties against environmental degradation.

Comparison with Related Compounds

The structural similarities between this compound and other pyrrolo-triazine derivatives highlight its unique features:

Compound Name Structural Differences Potential Applications
7-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amineBromine at position 7 instead of 6Similar medicinal applications but different selectivity profiles.
6-Bromopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dioneContains a dione functional groupPotentially different biological activities due to altered reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Derivatives

a) 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • Molecular Formula : C₆H₅IN₄
  • Key Features : Higher atomic weight iodine improves cross-coupling reactivity in Suzuki or Buchwald-Hartwig reactions. Used in Remdesivir synthesis via metal-halogen exchange with i-PrMgCl·LiCl .
  • Limitations : Iodine’s cost and corrosiveness compared to bromine .
b) 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • Molecular Formula : C₆H₅BrN₄
  • Key Features : Synthesized via continuous flow chemistry for scalability (81.8% yield, >99% purity) . Less reactive than iodo analogs but more cost-effective .
Property 6-Bromo 7-Bromo 7-Iodo
Molecular Weight (g/mol) ~213.03 (estimated) 213.03 260.04
Reactivity Moderate Moderate High
Synthetic Utility Intermediate for nucleosides Key Remdesivir precursor Cross-coupling reactions
Scalability Limited data High (flow chemistry) Moderate
References

Functional Group Variants

a) Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • Molecular Formula : C₆H₄BrN₃O
  • Key Features: Ketone group replaces amine, reducing nucleophilic activity. Used in non-nucleoside applications (e.g., kinase inhibitors) .
b) Xylo-C-Nucleosides with Pyrrolotriazine Amine
  • Structure : Pyrrolotriazine base linked to a xylo-ribose.
  • Applications : Antiproliferative activity in cancer cells via nucleoside mimicry .

Substituted Derivatives

a) 7-(3-(Piperazin-1-yl)phenyl)pyrrolotriazin-4-amine
  • Key Features : Piperazine-phenyl substitution enhances PI3Kδ inhibition (IC₅₀ < 10 nM). Orally bioavailable with efficacy in autoimmune disease models .

Reactivity Comparison

  • Nucleophilic Substitution: Iodo derivatives react faster in cross-couplings (e.g., with ribonolactone in Remdesivir synthesis) .
  • Stability : Brominated compounds are more stable than iodinated analogs, reducing side reactions .

Antiviral Agents

  • Remdesivir : 7-Bromo derivative is a critical intermediate, enabling ribose attachment via Grignard reactions .
  • Nucleoside Analogs : Amine group facilitates glycosidic bond formation, mimicking natural nucleosides .

Oncology and Immunology

  • Antiproliferative Activity : Xylo-C-nucleosides inhibit cancer cell growth .
  • PI3Kδ Inhibitors : 7-Substituted derivatives show promise in treating rheumatoid arthritis and lupus .

Vorbereitungsmethoden

Stepwise Synthesis via Pyrrole Derivatives and Ring Closure

A robust and industrially scalable method involves the following sequence:

Step Reaction Description Key Reagents Conditions Intermediate/Product
1 Synthesis of 1-Boc-1-aminopyrrole from tert-butyl carbazate and 2,5-dimethoxy tetrahydrofuran tert-butyl carbazate, 2,5-dimethoxy tetrahydrofuran, HCl (2N) Stirring, heating to 80 °C for 10 h 1-Boc-1-aminopyrrole (Intermediate I)
2 Reaction of Intermediate I with methanesulfonic acid isocyanate Methanesulfonic acid isocyanate Mild conditions 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)
3 Acidic deamination of Intermediate II Gaseous HCl or trifluoroacetic acid Acidic conditions 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)
4 Ring closure with formamidine acetate under inert atmosphere Formamidine acetate, anhydrous K₂CO₃ Heating to 78 °C for 15 h 4-aminopyrrolo[2,1-f]triazine (Intermediate IV)
5 Bromination of Intermediate IV to introduce bromine at 6-position Brominating reagent (e.g., N-bromosuccinimide or other brominating agents) Cooling to -15 °C, slow addition, reaction for 45 min 6-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product)

This method is characterized by mild reaction conditions, high yields, and minimal byproducts, making it suitable for large-scale industrial production. The use of easily obtainable raw materials and simple purification steps further enhances its practicality.

Bromination Specifics

The bromination step is critical to achieve regioselective substitution at the 6-position. The procedure typically involves:

  • Dissolving Intermediate IV in an appropriate solvent (e.g., dichloromethane or ethyl acetate).
  • Cooling the reaction mixture to -15 °C to control reactivity.
  • Slow addition of the brominating reagent to maintain temperature below -10 °C.
  • Reaction monitoring by thin-layer chromatography (TLC).
  • Quenching with sodium sulfite solution to remove excess brominating agent.
  • Isolation by filtration, washing, and drying to obtain the brominated product with high purity.

Alternative Synthetic Routes

Other reported synthetic approaches include:

Data Table: Summary of Preparation Conditions and Yields

Step Intermediate/Product Key Reagents Temperature Time Yield (%) Notes
1 1-Boc-1-aminopyrrole tert-butyl carbazate, 2,5-dimethoxy tetrahydrofuran, HCl 80 °C 10 h High TLC monitored
2 1-Boc-1-amino-pyrrole-2-carbonitrile Methanesulfonic acid isocyanate Mild Several hours High Controlled reaction
3 1-amino-pyrrole-2-carbonitrile hydrochloride Acid (HCl or TFA) Ambient Few hours High Acidic deamination
4 4-aminopyrrolo[2,1-f]triazine Formamidine acetate, K₂CO₃ 78 °C 15 h High Inert atmosphere
5 6-Bromopyrrolo[2,1-f]triazin-4-amine Brominating reagent -15 to -10 °C 45 min High (up to 90%) Quenching with sodium sulfite

Research Findings and Analysis

  • The stepwise method described above offers a balance of efficiency, yield, and scalability, making it the preferred route in recent patents and industrial applications.

  • The choice of brominating reagent and temperature control is critical to avoid over-bromination or side reactions, ensuring regioselectivity at the 6-position.

  • The use of protecting groups such as Boc in early steps facilitates selective functional group transformations and improves overall purity.

  • Alternative methods involving nucleophilic rearrangement or cyclization provide access to related compounds but may require more complex starting materials or harsher conditions.

Q & A

Q. What are the common synthetic routes for 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, and what are their key reaction steps?

The synthesis typically involves sequential functionalization of pyrrole. A five-step continuous flow approach (Figure 7 in ) starts with pyrrole and includes:

  • Vilsmeier–Haack formylation (exothermic, stabilized in flow reactors).
  • N-Amination with O-(diphenylphosphinyl)hydroxylamine.
  • Cyclization using formamidine acetate.
  • Bromination with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Key intermediates include pyrrolo[2,1-f][1,2,4]triazin-4-amine (5), brominated regioselectively at position 7 to yield the target compound .

Q. How is this compound characterized spectroscopically?

Characterization relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regioselectivity (e.g., absence of over-brominated byproducts).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C6_6H5_5BrN4_4, exact mass 211.97).
  • HPLC : Purity assessment (>95% in optimized flow syntheses) .

Q. What safety precautions are critical when handling this compound?

  • Storage : Inert atmosphere (N2_2 or Ar) at –20°C to prevent degradation.
  • Reactivity : Avoid exposure to moisture and strong oxidizers.
  • Exothermic Reactions : Use flow reactors for bromination and N-amination to mitigate risks .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized to avoid over-bromination or low conversion?

  • Reagent Choice : NBS in THF at –15°C improves selectivity (84% regioselectivity) compared to DBDMH (63–84% in batch) .
  • Flow Conditions : Precise temperature control (–15°C) and residence time (5–10 min) in continuous flow reactors suppress side reactions (Table 7 in ) .
  • Catalysis : LaCl3_3·2LiCl enhances coupling efficiency in subsequent functionalization steps .

Q. How does continuous flow synthesis compare to batch methods in terms of efficiency and scalability?

ParameterBatch SynthesisContinuous Flow
Total Time>26.5 hours79 minutes
Isolated Yield~10%14.1%
ThroughputN/A2.96 g·h1^{-1}
Exothermic ControlChallengingOptimized via flow
Flow reactors enable safer handling of unstable intermediates (e.g., Vilsmeier–Haack adducts) and reduce post-reaction workup .

Q. How can researchers resolve contradictions in bromination conversion data between batch and flow methods?

Discrepancies arise from:

  • Temperature Gradients : Batch methods struggle with cryogenic conditions (–15°C), leading to incomplete conversion (64–68% in batch vs. >90% in flow).
  • Mixing Efficiency : Flow reactors ensure uniform reagent distribution, minimizing side products. Validate via kinetic studies and inline HPLC monitoring .

Q. What role does this compound play in antiviral drug development, particularly for nucleoside analogs?

As the nucleobase unit of Remdesivir, it forms a C–C glycosidic bond with ribose, enhancing metabolic stability compared to N-nucleosides. Its synthesis via flow chemistry (14.1% yield) supports scalable production for preclinical studies .

Q. What strategies enable functionalization of the pyrrolotriazine core for structure-activity relationship (SAR) studies?

  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 7.
  • Cyanation : TMSCN/TMSOTf at –78°C for cyano-substituted derivatives.
  • PI3Kδ Inhibitors : 7-(3-(Piperazin-1-yl)phenyl) derivatives show IC50_{50} <1 nM via selective interactions with the ATP-binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.